Quinolactacin A1 -

Quinolactacin A1

Catalog Number: EVT-10945957
CAS Number:
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quinolactacin A1 is a natural product found in Penicillium spathulatum with data available.
Overview

Quinolactacin A1 is a bioactive compound belonging to the quinolactacin family, which is derived from certain species of fungi, primarily from the genus Penicillium. This compound features a unique structure characterized by a quinolone core fused with a gamma-lactam ring. Quinolactacin A1 has garnered attention due to its potential pharmacological properties, particularly as an inhibitor of tumor necrosis factor production, making it a candidate for therapeutic applications in inflammatory diseases and possibly cancer.

Source

Quinolactacin A1 is produced by the fermentation of specific fungal strains, notably Penicillium citrinum and other related species. The biosynthetic pathway involves complex enzymatic processes that utilize various precursors derived from primary metabolites, such as tryptamine and anthranilic acid. The identification of these strains and their fermentation conditions is crucial for maximizing the yield of quinolactacin A1.

Classification

Quinolactacin A1 is classified as a natural product and falls under the category of alkaloids. Its structural classification includes:

  • Chemical Class: Quinolones
  • Functional Groups: Gamma-lactam
  • Biological Activity: Inhibitor of tumor necrosis factor production
Synthesis Analysis

Methods

The synthesis of quinolactacin A1 can be approached through both biosynthetic and chemical methods. The biosynthetic route typically involves the fermentation of Penicillium species under optimized conditions. Notably, feeding experiments with carbon-13 labeled precursors have been utilized to elucidate the biosynthetic pathway.

Technical Details

  1. Fermentation Conditions: Optimal production has been observed in solid media containing brown rice, yeast extract, and sodium tartrate.
  2. Isolation Techniques: Quinolactacin A1 is isolated using various chromatography techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC).
  3. Yield: The yield from fermentation can vary; studies have reported yields up to 6.4 mg per 100 ml of culture broth under specific conditions .
Molecular Structure Analysis

Structure

The molecular structure of quinolactacin A1 comprises a quinolone skeleton linked to a gamma-lactam ring. The compound's molecular formula is C12H11N2O3C_{12}H_{11}N_{2}O_{3}, with a molecular weight of approximately 233.23 g/mol.

Data

  • Melting Point: Approximately 144.7–145.3 °C
  • Spectroscopic Data: Structural confirmation is often achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis

Reactions

Quinolactacin A1 undergoes various chemical transformations under different conditions:

  1. Decomposition: Under acidic conditions, quinolactacin A1 can decompose into several products, including quinolactacins C1 and C2.
  2. Hydrolysis: The compound can also hydrolyze to form quinolonimide derivatives depending on the reaction environment (acidic, basic, or neutral)【2】【3】.
  3. Regiospecificity: The hydrolysis process exhibits regiospecific behavior, indicating that certain sites on the molecule are more reactive than others.

Technical Details

  • Reaction Conditions: Decomposition rates vary significantly with temperature and pH.
  • Product Identification: Products are typically identified using liquid chromatography coupled with mass spectrometry (LC-MS).
Mechanism of Action

Process

The mechanism by which quinolactacin A1 exerts its biological effects primarily involves inhibition of tumor necrosis factor production. This action is believed to occur through modulation of signaling pathways associated with inflammation.

Data

  • Target Pathways: Quinolactacin A1 interacts with specific receptors involved in inflammatory responses.
  • Biological Assays: In vitro studies have demonstrated its efficacy in reducing TNF-alpha levels in cultured cells【3】【4】.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Quinolactacin A1 is typically isolated as a white powder.
  • Solubility: It exhibits varying solubility in organic solvents, which is critical for its extraction and purification processes.

Chemical Properties

  • Stability: The compound shows sensitivity to acidic and basic conditions, affecting its stability and reactivity.
  • Reactivity: Quinolactacin A1 can participate in various chemical reactions typical of lactams and quinolone derivatives【2】【5】.
Applications

Scientific Uses

Quinolactacin A1 holds promise in several scientific fields:

  • Pharmacology: Due to its role as a tumor necrosis factor inhibitor, it may be developed into therapeutic agents for treating inflammatory diseases such as rheumatoid arthritis or Crohn's disease.
  • Antimicrobial Research: Its structural characteristics suggest potential applications in developing new antibiotics or anti-biofilm agents against resistant bacterial strains【4】【5】.
  • Cancer Research: Ongoing studies are exploring its efficacy in cancer treatment protocols, particularly concerning its ability to modulate immune responses【3】【4】.
Biogenic Origins and Biosynthetic Pathways

Fungal Sources and Ecological Distribution of Quinolactacin-Producing Strains

Quinolactacin A1 is exclusively biosynthesized by filamentous fungi within the genus Penicillium, with Penicillium citrinum representing the most extensively documented producer strain [3] [9]. The initial discovery of quinolactacins (including the A1 congener) occurred in Penicillium sp. EPF-6 isolated from an ecologically specialized niche: larvae of the mulberry pyralid (Margaronia pyloalis Welker) [9]. This suggests a potential ecological interaction between the fungus and its insect host, possibly involving chemical defense or symbiotic relationships. Subsequent isolations have confirmed the production capability in diverse Penicillium citrinum strains, including ATCC 9849 and DSM 1997, indicating that quinolactacin biosynthesis is not restricted to a single isolate but is a conserved metabolic trait within this species [6] [10]. Ecological surveys highlight the ubiquitous distribution of Penicillium citrinum across varied habitats, including plant substrates, soil, and stored organic matter, implying broad environmental adaptability [2] [3]. While less prevalent, related quinolactacin compounds have also been reported in Penicillium steckii and Aspergillus novofumigatus, suggesting a wider phylogenetic distribution within the Eurotiomycetes [6] [10].

Table 1: Fungal Sources and Ecological Niches of Quinolactacin A1 Producers

Fungal SpeciesStrain DesignationIsolation SourceGeographic OriginReference
Penicillium sp.EPF-6Larvae of Margaronia pyloalis (Insect)Japan [9]
Penicillium citrinumATCC 9849Undefined (Culture Collection)Unknown [3]
Penicillium citrinumDSM 1997Undefined (Culture Collection)Unknown [10]
Penicillium steckiiHomologous clusterUndefinedUnknown [6] [10]
Aspergillus novofumigatusIBT 16806UndefinedUnknown [6]

Enzymatic Machinery in Penicillium spp.: NRPS-Mediated Biosynthesis

The construction of Quinolactacin A1's distinctive quinolone-γ-lactam hybrid scaffold is orchestrated by a dedicated non-ribosomal peptide synthetase (NRPS) pathway, representing a significant divergence from typical polyketide synthase (PKS) or PKS-NRPS hybrid systems common in fungal secondary metabolism [1] [6]. The core enzymatic machinery comprises two single-module NRPS enzymes, QulA and QulB (also designated QltA and QltB in some strains), working sequentially [6] [10].

The pathway initiates with the conversion of the primary metabolite L-tryptophan into L-kynurenine (2), primarily catalyzed by indoleamine-2,3-dioxygenase (IDO, QulI/QltC). While a dedicated IDO is often encoded within the quinolactacin biosynthetic gene cluster (BGC), its function can be complemented by endogenous host IDOs [6] [10]. L-Kynurenine undergoes critical enzymatic tailoring:

  • N-Methylation: A dedicated S-adenosylmethionine (SAM)-dependent methyltransferase (QulM/QltE) catalyzes the transfer of a methyl group to the α-amino nitrogen of L-kynurenine, yielding N-methyl-L-kynurenine (3) [6] [10]. This represents the first characterized kynurenine-specific methyltransferase.
  • Oxidative Decarboxylation: A flavin-dependent monooxygenase (FMO, QulF/QltD) oxidizes N-methyl-L-kynurenine (3). This enzyme, requiring FMN and molecular oxygen but not NADPH, performs an oxidative decarboxylation reaction, producing the unstable β-ketoamide intermediate, N-methyl-2-aminobenzoylacetamide (4) [10]. This intermediate readily undergoes spontaneous dehydration to form N-methyl-4-hydroxyquinolone (6) if not processed further.
  • Amide Hydrolysis: The β-ketoamide (4) is hydrolyzed to the corresponding, highly reactive β-keto acid (5, N-methyl-2-aminobenzoylacetate) by an amidase. While this activity is typically attributed to housekeeping amidases (e.g., GmdS in Aspergillus nidulans) not encoded within the BGC, it is an essential step [10].

The NRPS assembly line then engages:

  • Activation and Loading: QulB (QltB) adenylates the β-keto acid (5) and loads it onto its peptidyl carrier protein (PCP) domain as a thioester.
  • Condensation: QulA (QltA) adenylates L-isoleucine, loads it onto its own PCP domain, and catalyzes peptide bond formation between the β-keto acid moiety and L-isoleucine, forming a linear dipeptidyl thioester tethered to QulA.
  • Dieckmann Condensation and Release: The terminal reductase-like (R*) domain of QulA catalyzes a stereoselective intramolecular Dieckmann condensation. This reaction forms the γ-lactam ring via nucleophilic attack of the amide nitrogen on the β-keto thioester, releasing the 4-ketopyrrolidinone intermediate (tetramic acid derivative) from the NRPS [1] [6].
  • Spontaneous Cyclization: The 4-ketopyrrolidinone intermediate spontaneously undergoes cyclization (quinolone ring formation) to yield the final quinolone-γ-lactam hybrid structure of Quinolactacin A2, which can epimerize at C-3 to form Quinolactacin A1 [1] [6] [10]. The NRPS-mediated Dieckmann condensation is the key enzymatic step constructing the lactam core and enabling downstream cyclization.

Isotopic Tracer Studies for Precursor Incorporation Patterns

Early elucidation of Quinolactacin A1's biosynthetic origins relied heavily on stable isotope labeling experiments in producing Penicillium strains, providing foundational evidence before genetic characterization [4] [8] [9]. These studies employed various ¹³C-labeled precursors and analyzed their incorporation patterns using NMR spectroscopy:

  • L-Tryptophan as the Quinoline Precursor: Feeding experiments with L-[¹³C-indole]-tryptophan (indole-d₅) or D-[U-¹³C]-glucose demonstrated specific labeling of the quinoline ring carbons. This confirmed L-tryptophan, metabolized via the kynurenine pathway, as the exclusive precursor of the quinoline moiety, excluding anthranilate as a direct precursor [4] [9] [10]. Feeding N-formyl-L-[¹³C]-kynurenine further reinforced this pathway [10].
  • L-Isoleucine as the Lactam Precursor: Incorporation of L-[1-¹³C]-isoleucine specifically labeled the C-3 position and the adjacent methyl and methylene groups within the lactam-derived portion of Quinolactacin A1, directly demonstrating the origin of this structural unit from the amino acid [4] [8].
  • Methionine as the Methyl Donor: Labeling with L-[methyl-¹³C]-methionine resulted in exclusive enrichment of the N-4 methyl group of the quinolone ring, confirming the S-adenosylmethionine (SAM)-dependent methylation step identified as catalyzed by QulM/QltE [4] [6] [8].
  • Acetate Contributions: Sodium [1-¹³C]-acetate feeding showed minimal or specific labeling, primarily associated with carbons derived from metabolic intermediates like acetyl-CoA used in primary metabolism supporting growth, rather than direct incorporation into the quinolactacin backbone [4]. This contrasted with typical polyketide pathways and supported the NRPS mechanism involving modified amino acids.

These isotopic tracer patterns ([1-¹³C]-Ile → C-3 & side chain; L-[methyl-¹³C]-Met → N-CH₃; L-Trp → Quinoline ring) provided the critical biochemical blueprint that guided the subsequent identification and functional validation of the qul gene cluster and its enzymes [4] [6] [8].

Genetic Regulation of Secondary Metabolite Clusters in Penicillium citrinum

The biosynthesis of Quinolactacin A1 is governed by a dedicated biosynthetic gene cluster (BGC) within the Penicillium citrinum genome. This cluster, designated qul or qlt, has been identified through genome mining using antiSMASH and functionally validated via targeted gene knockouts and heterologous expression [3] [6] [10].

Table 2: Core Genes within the Quinolactacin A1 Biosynthetic Gene Cluster (BGC) in P. citrinum

Gene SymbolPredicted FunctionDomain Structure/Key MotifsFunctional Validation MethodPhenotype of Deletion Mutant
qulA/qltANRPS (Module 2: Condensation, PCP, R*/DKC Domain)C, A, PCP, R* (GXXGXXG, SYK triad)Gene knockout, Heterologous expressionAbolished QA1 production
qulB/qltBNRPS (Module 1: Adenylation, PCP)A, PCPGene knockout, Heterologous expressionAbolished QA1 production
qulF/qltDFlavin Monooxygenase (FMO)FMN-binding, Internal monooxygenaseGene knockout, In vitro assayAbolished QA1 production; Accumulates N-Me-Kyn
qulM/qltES-Adenosylmethionine (SAM)-dependent MethyltransferaseSAM-bindingGene knockout, In vitro assayProduces N-desmethyl QA1 analog (3)
qulI/qltCIndoleamine-2,3-Dioxygenase (IDO)Heme-bindingGene knockoutReduced QA1 production (~5% WT)
qulPMonocarboxylate Permease (Putative Transporter)Transmembrane domainsGene knockoutNo effect on QA1 production

Cluster Organization and Regulation: The qul cluster typically spans 15-25 kb and includes the core enzymatic genes (qulA, qulB, qulF, qulM, qulI) alongside putative transporters (qulP) and regulatory elements, although specific pathway-specific transcription factors remain unidentified in the cluster [3] [6] [10]. The presence of qulI (IDO) within the cluster, despite being non-essential due to redundancy with primary metabolic IDOs, suggests an evolutionary strategy to enhance flux of the key precursor L-kynurenine (2) into the secondary metabolic pathway [6] [10]. Heterologous expression of the minimal gene set (qulA, qulB, qulF, qulM) in Aspergillus nidulans successfully reconstituted Quinolactacin A1 production, confirming the sufficiency of these genes for biosynthesis [10].

Transcriptional and Epigenetic Control: While detailed mechanisms of transcriptional regulation specific to the qul cluster are still emerging, secondary metabolism in Penicillium is generally controlled by broad regulatory networks. These include global regulators responsive to nutrient availability (e.g., nitrogen/carbon sources), pH, and developmental stage, often mediated by velvet complex proteins and LaeA, a conserved histone methyltransferase acting as a global regulator of secondary metabolite clusters [3]. Epigenetic regulation via histone modifications (acetylation, methylation) likely influences the chromatin state and accessibility of the qul cluster, determining its silencing or activation under specific conditions. The constitutive or inducible expression patterns observed for quinolactacin production across different media suggest complex integration of the qul cluster into the fungal cell's physiological response network [3].

Evolutionary Context: Homologous qul clusters identified in Penicillium steckii and Aspergillus novofumigatus exhibit high sequence conservation in the core NRPS genes (qulA, qulB) and qulF, but variations occur, such as the absence of qulM in P. steckii, correlating with the production of N-desmethyl analogs [6] [10]. This highlights the modularity and adaptability of NRPS pathways in generating structural diversity within this natural product family. The unique strategy of generating an unstable β-keto acid precursor (5) via dedicated modification of a primary metabolite (L-Trp) before NRPS incorporation represents a significant evolutionary innovation to decouple NRPS machinery from PKS systems for generating quinolone scaffolds [6].

Properties

Product Name

Quinolactacin A1

IUPAC Name

(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

InChI

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1

InChI Key

FLHQAMWKNPOTDV-TVQRCGJNSA-N

Canonical SMILES

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

Isomeric SMILES

CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

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